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Compound of Interest

Compound Name: N-Nervonoyl Taurine

Cat. No.: B7852541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the endogenous levels of N-Nervonoyl Taurine
(NNT), a bioactive lipid molecule, across different species. The information presented herein is

based on currently available scientific literature. Due to the nascent stage of research into the

specific roles and distribution of NNT, quantitative data across a wide range of species is

limited. This document aims to consolidate the existing data, provide detailed experimental

methodologies for its quantification, and illustrate its known signaling pathways to support

further research and drug development efforts in this area.

Cross-species Comparison of N-Nervonoyl Taurine
Levels
Endogenous levels of N-Nervonoyl Taurine, a member of the N-acyl taurine (NAT) family of

lipids, have been quantified in a limited number of species, primarily in rodent models. The

following table summarizes the available quantitative data. It is important to note that the

concentration of NNT can vary significantly between different tissues within the same organism.
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Species Tissue Method
Endogenous
Level (pmol/g)

Reference

Mouse
Brain & Spinal

Cord

Mass

Spectrometry

Lipidomic

Analysis

Elevated ~25-

fold in FAAH-/-

mice compared

to wild-type.

Absolute levels

for wild-type not

specified.

[1]

Liver UPLC-MS/MS

Data to be

extracted from

full text

[2]

Duodenum UPLC-MS/MS

Data to be

extracted from

full text

[2]

Jejunum UPLC-MS/MS

Data to be

extracted from

full text

[2]

Ileum UPLC-MS/MS

Data to be

extracted from

full text

[2]

Colon UPLC-MS/MS

Data to be

extracted from

full text

[2]

Rat Brain nano-LC/MS/MS

Part of a study

quantifying 11 N-

acyl amino acids

(0.26 to 333

pmol/g). Specific

value for NNT

not explicitly

stated in the

abstract.

[3]
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Bovine Brain Not specified

Other N-acyl

amino acid

conjugates have

been identified,

but quantitative

data for NNT is

not available.

[1]

Human Plasma Not specified

N-oleoyl taurine

(C18:1 NAT) is

the most

abundant N-acyl

taurine.

Quantitative data

for NNT is not

available.

[4][5]

Avian Species - -

No quantitative

data available for

N-Nervonoyl

Taurine.

Marine

Invertebrates
- -

No quantitative

data available for

N-Nervonoyl

Taurine.

Note: The table highlights the significant gaps in our understanding of the cross-species

distribution of N-Nervonoyl Taurine. Further research is required to establish baseline levels in

a wider variety of species and tissues.

Experimental Protocols
The quantification of N-Nervonoyl Taurine and other N-acyl taurines is typically achieved

through advanced analytical techniques such as liquid chromatography-mass spectrometry

(LC-MS). The following is a detailed methodology based on a validated UPLC-MS/MS method

for the analysis of NATs in biological samples.[2]
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Objective:
To identify and quantify N-Nervonoyl Taurine and other N-acyl taurines in biological tissue

extracts.

Materials and Reagents:
N-Nervonoyl Taurine standard

Internal standard (e.g., d4-C20:4 NAT)

Methanol (MeOH)

Water

Acetonitrile

Formic acid

Ammonium acetate

Surrogate matrix (for method validation in tissue)

Instrumentation:
Ultra-Performance Liquid Chromatography (UPLC) system

Triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI)

source

Sample Preparation (Tissue):
Homogenize a known weight of the biological tissue in a suitable solvent (e.g., methanol).

Spike the homogenate with the internal standard.

Perform lipid extraction using an appropriate method (e.g., liquid-liquid extraction or solid-

phase extraction).

Evaporate the solvent from the lipid extract under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:
Chromatographic Separation:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A)

and acetonitrile/methanol with 0.1% formic acid (Solvent B).

Flow Rate: A flow rate appropriate for the column dimensions.

Injection Volume: A small volume of the reconstituted sample extract.

Mass Spectrometric Detection:

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity.

MRM Transitions: Specific precursor-to-product ion transitions for N-Nervonoyl Taurine
and the internal standard are monitored. For NATs, diagnostic product ions are often

observed at m/z 80 and m/z 107.[2]

Quantification:
A calibration curve is generated using known concentrations of the N-Nervonoyl Taurine
standard.

The concentration of N-Nervonoyl Taurine in the sample is determined by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Function
N-Nervonoyl Taurine is part of the broader class of N-acyl taurines (NATs), which are

recognized as endogenous signaling lipids. The biological functions of NNT are still under

investigation, but the activities of other NATs provide insights into its potential roles.
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NATs are primarily synthesized by the condensation of a fatty acid with taurine. Their

endogenous levels are regulated by the activity of the enzyme Fatty Acid Amide Hydrolase

(FAAH), which catalyzes their hydrolysis.[1] This metabolic relationship is a key aspect of their

signaling function.

One of the proposed mechanisms of action for NATs involves the activation of Transient

Receptor Potential (TRP) ion channels.[1] Specifically, N-acyl taurines with polyunsaturated

acyl chains have been shown to activate members of the TRP family of calcium channels, such

as TRPV1.[1] Activation of these channels can lead to an influx of calcium ions, triggering

various downstream cellular responses.

Below is a diagram illustrating the general metabolic and signaling pathway of N-acyl taurines.
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Metabolic and Signaling Pathway of N-Acyl Taurines.

Experimental Workflow for N-Nervonoyl Taurine
Quantification
The following diagram outlines the typical workflow for the quantitative analysis of N-Nervonoyl
Taurine from biological tissues.
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Workflow for N-Nervonoyl Taurine Quantification.
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In conclusion, the study of endogenous N-Nervonoyl Taurine is an emerging field with the

potential to uncover novel signaling pathways and therapeutic targets. This guide provides a

foundational understanding of the current knowledge, highlighting the need for further research

to fully elucidate the cross-species distribution and physiological significance of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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